molecular formula C10H12ClNO4S B7698695 Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate CAS No. 59724-84-4

Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate

Cat. No.: B7698695
CAS No.: 59724-84-4
M. Wt: 277.73 g/mol
InChI Key: CPZSVYXUWGUNOX-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate is an organic compound that features a sulfonyl group attached to a chlorinated phenyl ring, with a methylamino group linked to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and methylamine.

    Reaction with Methylamine: 4-chlorobenzenesulfonyl chloride is reacted with methylamine in the presence of a base such as triethylamine to form 4-chlorophenylsulfonylmethylamine.

    Esterification: The resulting 4-chlorophenylsulfonylmethylamine is then esterified with methyl chloroacetate in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic conditions or with catalysts.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could be a precursor to bioactive molecules with antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the chlorinated phenyl ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate
  • Methyl 2-[(4-fluorophenyl)sulfonyl-methylamino]acetate
  • Methyl 2-[(4-methylphenyl)sulfonyl-methylamino]acetate

Uniqueness

Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionalization, making it a valuable tool in synthetic chemistry, medicinal research, and industrial processes.

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-12(7-10(13)16-2)17(14,15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZSVYXUWGUNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2 Parts of N-p-chlorobezenesulfonyl-sarcosine is added to a diazomethane-ethereal solution. After the generation of nitrogen has ceased, the precipitated reaction product is collected by filtration to obtain 1.2 parts of N-p-chlorobenzenesulfonyl-sarcosine methyl ester, m.p. 80°-80.5° C.
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